2-Bromobutanal

Description

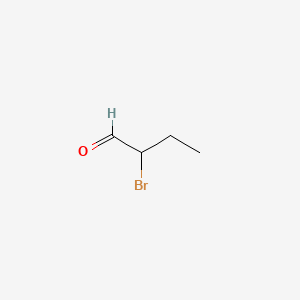

Structure

3D Structure

Propriétés

IUPAC Name |

2-bromobutanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c1-2-4(5)3-6/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAIGSNHRJAADFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70504520 | |

| Record name | 2-Bromobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24764-97-4 | |

| Record name | 2-Bromobutanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70504520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Bromobutanal and Its Derivatives

Chemo- and Regioselective Synthetic Routes to 2-Bromobutanal

The selective introduction of a bromine atom at the α-position of butanal presents a significant challenge due to the potential for side reactions, such as over-halogenation and aldol (B89426) condensation. Consequently, the development of chemo- and regioselective synthetic routes is of paramount importance.

Alpha-Halogenation Strategies: Mechanistic and Catalytic Considerations

The primary strategy for the synthesis of this compound is the direct α-halogenation of butanal or its derivatives. This transformation typically proceeds through an enol or enolate intermediate. Under acidic conditions, the reaction is catalyzed by the formation of an enol, which then acts as a nucleophile, attacking an electrophilic bromine source. The rate-determining step in this process is often the enolization of the aldehyde.

Various brominating agents have been employed for the α-halogenation of aldehydes. While molecular bromine (Br₂) can be used, its handling can be hazardous, and it can lead to the formation of hydrobromic acid (HBr) as a byproduct, which may catalyze undesirable side reactions. N-Bromosuccinimide (NBS) is a commonly used alternative as it is a solid and easier to handle. The reaction with NBS is often initiated by a radical initiator or light, or it can proceed through an ionic pathway. The choice of brominating agent and catalyst is crucial for achieving high selectivity for the desired mono-brominated product.

Optimization of Reaction Parameters: Temperature, Solvent Polarity, and Stoichiometric Ratios

To achieve high yields and selectivity in the synthesis of this compound, careful optimization of reaction parameters is essential. Key parameters that influence the outcome of the reaction include temperature, solvent polarity, and the stoichiometric ratio of the reactants.

Temperature: The temperature of the reaction can significantly impact the rate of both the desired α-bromination and competing side reactions. Lower temperatures are often favored to minimize the formation of byproducts and to control the exothermic nature of the halogenation reaction.

Solvent Polarity: The choice of solvent can influence the reaction pathway and selectivity. Solvents with varying polarities can affect the stability of the intermediates and transition states. For the bromination of butanal dimethyl acetal (B89532), a precursor to this compound, solvents such as dichloromethane, ethylenedichloride, and carbon tetrachloride have been shown to yield high selectivity.

Stoichiometric Ratios: The molar ratio of the aldehyde to the brominating agent is a critical factor in preventing over-halogenation. Using a controlled amount of the brominating agent, often in slight excess or even sub-stoichiometric amounts, can favor the formation of the mono-brominated product. For instance, in the bromination of butanal dimethyl acetal, a molar ratio of acetal to bromine of 1:0.4 has been shown to result in high selectivity for the mono-brominated product.

Table 1: Optimization of Reaction Parameters for the Synthesis of α-Bromobutanal Dimethyl Acetal This interactive table summarizes the effect of different reaction parameters on the selectivity of the formation of α-bromobutanal dimethyl acetal.

| Parameter | Condition 1 | Condition 2 | Condition 3 | Selectivity (%) |

| Temperature | 10 °C | 25 °C | 40 °C | 98 |

| Solvent | Dichloromethane | Ethylenedichloride | Carbon Tetrachloride | 98 |

| Acetal:Bromine Ratio | 1:0.4 | 1:0.8 | 1:1.1 | 98 |

Kinetic Studies and Reaction Monitoring Techniques (e.g., TLC, GC-MS)

Kinetic studies of the α-halogenation of aldehydes provide valuable insights into the reaction mechanism and help in optimizing reaction conditions. The rate of halogenation is often found to be dependent on the concentration of the aldehyde and the catalyst, but independent of the halogen concentration, supporting the enolization step as rate-determining.

To ensure the desired outcome and to monitor the progress of the reaction, various analytical techniques are employed. Thin-layer chromatography (TLC) is a simple and rapid method for qualitatively tracking the consumption of the starting material and the formation of the product. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) is a powerful tool. GC allows for the separation of the components of the reaction mixture, including the starting material, the desired product, and any byproducts such as di-brominated species. The mass spectrometer provides information on the molecular weight and fragmentation pattern of each component, confirming their identity. Nuclear magnetic resonance (NMR) spectroscopy is another invaluable technique for real-time reaction monitoring, providing quantitative data on the concentrations of reactants and products.

Stereoselective Synthesis Utilizing this compound as a Chiral Building Block

The presence of a chiral center at the α-position makes this compound a valuable building block for the synthesis of more complex chiral molecules. The development of stereoselective methods to synthesize enantiomerically enriched this compound and to control the stereochemistry in its subsequent reactions is a significant area of research.

Enantioselective Approaches for Chiral Induction

The enantioselective α-bromination of aldehydes can be achieved using chiral catalysts, a field that has seen significant advancements through organocatalysis. Chiral secondary amines, such as proline and its derivatives, have been successfully employed to catalyze the asymmetric α-halogenation of aldehydes.

The mechanism of these reactions involves the formation of a chiral enamine intermediate from the aldehyde and the chiral amine catalyst. This enamine then reacts with an electrophilic bromine source, with the stereochemistry of the product being directed by the chiral catalyst. The choice of catalyst, brominating agent, and reaction conditions is critical for achieving high enantioselectivity.

For example, the use of diarylprolinol silyl (B83357) ethers as organocatalysts in the presence of a brominating agent like N-bromosuccinimide (NBS) has been shown to be effective for the enantioselective α-bromination of various aldehydes. However, challenges such as catalyst instability and the potential for racemization of the α-bromo aldehyde product need to be carefully managed.

Table 2: Organocatalytic Enantioselective α-Bromination of Aldehydes This interactive table presents examples of catalysts and conditions used for the enantioselective α-bromination of aldehydes, which are applicable to the synthesis of chiral this compound.

| Catalyst | Brominating Agent | Solvent | Temperature (°C) | Enantiomeric Excess (ee %) |

| Diarylprolinol silyl ether | NBS | Various | -20 to RT | Up to 97 |

| Chiral imidazolidinone | NBS | Dichloromethane | -10 | Up to 92 |

| Chiral pyrrolidine | TCES | Toluene | -24 | Up to 98 |

NBS: N-Bromosuccinimide; TCES: 2,4,4,6-tetrabromocyclohexa-2,5-dienone

Diastereoselective Control in Multi-step Synthesis

Once enantiomerically enriched this compound is obtained, it can be utilized as a chiral building block in multi-step syntheses. The stereocenter at the α-position can influence the stereochemical outcome of subsequent reactions, allowing for diastereoselective control.

For instance, the reaction of chiral this compound with nucleophiles can proceed with either inversion or retention of configuration at the stereocenter, depending on the reaction conditions and the nature of the nucleophile. This allows for the synthesis of a variety of chiral molecules with defined stereochemistry. Furthermore, the aldehyde functionality of this compound can be transformed into other functional groups, opening up a wide range of possibilities for the construction of complex molecular architectures with multiple stereocenters. While specific examples detailing the diastereoselective control in multi-step synthesis starting directly from this compound are not extensively documented in readily available literature, the principles of stereocontrol in reactions of α-halo carbonyl compounds are well-established and can be applied to this system. The steric and electronic properties of the bromine atom and the adjacent carbonyl group play a crucial role in directing the approach of reagents, thereby influencing the diastereoselectivity of the transformation.

Asymmetric Catalysis in the Synthesis of this compound Derivatives

The enantioselective α-bromination of aldehydes represents a significant challenge in organic synthesis due to the propensity of the chiral products to racemize. However, organocatalysis has emerged as a powerful tool to achieve high levels of stereocontrol in this transformation. Chiral secondary amines, such as derivatives of proline and diphenylpyrrolidine, have been successfully employed to catalyze the asymmetric α-bromination of a variety of aldehydes, including butanal, the precursor to this compound.

The catalytic cycle typically involves the formation of a chiral enamine intermediate from the aldehyde and the organocatalyst. This enamine then reacts with an electrophilic bromine source, such as N-bromosuccinimide (NBS), in a stereocontrolled manner. Subsequent hydrolysis releases the enantioenriched α-bromoaldehyde and regenerates the catalyst.

Key to the success of these reactions is the careful optimization of reaction parameters, including the choice of catalyst, solvent, temperature, and brominating agent. For instance, the use of C2-symmetric diphenylpyrrolidine catalysts has been shown to afford α-brominated aldehydes in good yields and with high enantioselectivities, often exceeding 90% ee. nih.govrsc.org Similarly, Jørgensen–Hayashi type catalysts have demonstrated excellent performance, even with the commonly challenging brominating agent, NBS, when reaction conditions are finely tuned. researchgate.net

The following interactive data table summarizes representative results for the organocatalytic asymmetric α-bromination of butanal, showcasing the effectiveness of different catalytic systems.

| Catalyst | Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | N-Bromosuccinimide (NBS) | CH2Cl2/Pentane | -40 | Good | Up to 96 |

| (S)-α,α-Diphenylprolinol Trimethylsilyl Ether | N-Bromosuccinimide (NBS) | 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) | -20 | High | >90 |

Novel Synthetic Transformations of this compound

The dual reactivity of this compound, stemming from its aldehyde functionality and the presence of a bromine atom at the α-position, makes it a valuable precursor for a variety of novel synthetic transformations.

Exploration of Non-Nucleoside Precursors

This compound serves as a key building block in the synthesis of non-nucleoside analogues, a class of compounds with significant antiviral and antitumor properties. These molecules mimic the structure of natural nucleosides but lack the glycosidic bond, offering a different mode of interaction with biological targets. The synthesis of these complex molecules often relies on the strategic introduction of diverse functionalities, and the reactive nature of this compound makes it an ideal starting material. For example, the aldehyde group can be used to construct the core heterocyclic system, while the bromine atom allows for the introduction of various side chains through nucleophilic substitution or cross-coupling reactions.

Generation and Application of Organometallic Reagents (e.g., Grignard Reagents)

The reaction of this compound with magnesium metal in an ethereal solvent leads to the formation of a Grignard reagent. libretexts.org This transformation effectively converts the electrophilic α-carbon of this compound into a nucleophilic center. The resulting organometallic reagent can then be employed in a wide range of carbon-carbon bond-forming reactions.

For instance, the Grignard reagent derived from this compound can react with various electrophiles, such as aldehydes, ketones, and esters, to generate more complex molecular architectures. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction with an aldehyde, for example, would yield a secondary alcohol, while reaction with a ketone would produce a tertiary alcohol. libretexts.org This methodology provides a powerful tool for the construction of intricate carbon skeletons from a simple and readily available precursor.

Diversification to Other Functionalized Aldehydes and Ketones

The versatile reactivity of this compound allows for its conversion into a variety of other functionalized aldehydes and ketones.

One important transformation is the elimination of hydrogen bromide to form α,β-unsaturated aldehydes. This reaction is typically achieved by treating this compound with a non-nucleophilic base. libretexts.orglibretexts.org The resulting but-2-enal is a valuable Michael acceptor and a precursor for various other compounds.

Furthermore, this compound can be converted into functionalized ketones. One synthetic route involves the reaction of the Grignard reagent derived from this compound with an acyl chloride, followed by an oxidative workup. Alternatively, nucleophilic substitution of the bromine atom with a suitable carbon nucleophile, followed by oxidation of the aldehyde, can also lead to the formation of ketones. nih.govorganic-chemistry.org These transformations highlight the utility of this compound as a versatile platform for the synthesis of a wide array of carbonyl compounds.

Reaction Mechanisms and Kinetics of 2 Bromobutanal Transformations

Mechanistic Investigations of Nucleophilic Substitution at the Brominated Carbon Center

Nucleophilic substitution reactions at the C-2 position of 2-bromobutanal involve the replacement of the bromide leaving group by a nucleophile. The predominant mechanism, either S({N})1 or S({N})2, is dictated by the reaction conditions, including the nature of the nucleophile and the solvent.

The S(_{N})2 (Substitution Nucleophilic Bimolecular) reaction is a single-step, concerted mechanism. libretexts.org For a chiral substrate like this compound, this pathway has significant stereochemical consequences. The nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group (backside attack). libretexts.orgvedantu.com This occurs because the leaving group sterically hinders the front side of the substrate. jove.com

This backside attack forces the three other groups bonded to the carbon center to "flip" over, similar to an umbrella inverting in a strong wind. masterorganicchemistry.com This process results in a predictable inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion. libretexts.orgmasterorganicchemistry.com For example, if the starting material is (R)-2-bromobutanal, the S({N})2 reaction will exclusively yield the (S)-product. libretexts.orgjove.com Conversely, an (S)-2-bromobutanal substrate will yield an (R)-product. S({N})2 reactions are therefore considered stereospecific because the stereochemistry of the reactant directly dictates the stereochemistry of the product. jove.com

The transition state of the S(_{N})2 reaction involves a pentacoordinate carbon atom with a trigonal bipyramidal geometry, where the incoming nucleophile and the departing leaving group are at the axial positions. masterorganicchemistry.com The rate of this bimolecular reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile. masterorganicchemistry.comjsscacs.edu.in

Table 1: Stereochemical Outcome of S(_{N})2 Reactions on this compound

| Starting Material Configuration | Nucleophilic Attack | Product Configuration | Stereochemical Result |

|---|---|---|---|

| (R)-2-bromobutanal | Backside | (S)-Product | Inversion (Walden Inversion) |

| (S)-2-bromobutanal | Backside | (R)-Product | Inversion (Walden Inversion) |

The S(_{N})1 (Substitution Nucleophilic Unimolecular) reaction is a two-step mechanism that proceeds through a carbocation intermediate. doubtnut.compearson.com The first and rate-determining step is the spontaneous dissociation of the leaving group (Br⁻) to form a secondary carbocation at the C-2 position of the butane (B89635) chain. doubtnut.commasterorganicchemistry.com

This carbocation intermediate is sp² hybridized and has a planar geometry. doubtnut.com The planarity of this intermediate is key to the stereochemical outcome of the S(_{N})1 reaction. The incoming nucleophile can attack the empty p-orbital of the carbocation from either the top or bottom face with nearly equal probability. doubtnut.compearson.com

If the starting material is an optically active enantiomer, such as (S)-2-bromobutanal, the nucleophilic attack on the planar carbocation will lead to the formation of both the (R) and (S) products. pearson.com This conversion of an optically active compound into an equal mixture of enantiomers is known as racemization. vaia.com The resulting racemic mixture is optically inactive because the optical rotations of the two enantiomers cancel each other out. pearson.com

In practice, complete 50:50 racemization is not always observed. Often, a slight excess of the product with an inverted configuration is formed. doubtnut.com This is attributed to the departing leaving group momentarily shielding one face of the newly formed carbocation, making an attack from the opposite side slightly more favorable. doubtnut.com

The competition between S({N})1 and S({N})2 pathways is heavily influenced by the nucleophile's strength and the solvent's properties. numberanalytics.com

Influence of the Nucleophile:

S(_{N})2 Reactions: These reactions are favored by strong nucleophiles. vedantu.com Strong, negatively charged nucleophiles (e.g., hydroxide (B78521), alkoxides) increase the rate of the concerted backside attack. numberanalytics.combyjus.com Bulky nucleophiles can hinder the reaction due to steric effects. numberanalytics.com

S({N})1 Reactions: These reactions are favored by weak nucleophiles, which are typically neutral molecules such as water or alcohols. vedantu.com Since the nucleophile is not involved in the rate-determining step, its strength is less important. In many S({N})1 reactions, the solvent itself acts as the nucleophile in a process called solvolysis.

Influence of the Solvent:

Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents have hydrogen atoms bonded to electronegative atoms and can form hydrogen bonds. They strongly favor S({N})1 reactions because they can stabilize both the carbocation intermediate through dipole-dipole interactions and the leaving group anion through solvation. quora.com By solvating the nucleophile, they form a "cage" around it, reducing its reactivity and thus slowing down S({N})2 reactions. byjus.comlibretexts.org

Polar Aprotic Solvents (e.g., acetone, DMSO, DMF, acetonitrile): These solvents are polar but lack O-H or N-H bonds. They are the preferred solvents for S({N})2 reactions. numberanalytics.combyjus.com They can dissolve ionic reactants but tend to solvate the cation more effectively than the anion (the nucleophile). This leaves the nucleophile "bare" and highly reactive, significantly increasing the rate of S({N})2 reactions. libretexts.org

Table 2: Conditions Favoring S({N})1 vs. S({N})2 for this compound

| Factor | Favors S(_{N})1 Pathway | Favors S(_{N})2 Pathway |

|---|---|---|

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., OH⁻, RO⁻, CN⁻) |

| Solvent | Polar Protic (e.g., water, ethanol) | Polar Aprotic (e.g., acetone, DMSO) |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Stereochemistry | Racemization | Inversion of configuration |

Elucidation of Elimination Reaction Mechanisms

In addition to substitution, this compound can undergo elimination reactions to form an alkene, specifically but-2-enal. This involves the removal of the bromine atom from the alpha-carbon (C-2) and a hydrogen atom from the beta-carbon (C-3). Like substitution, elimination can occur via two primary mechanisms: E1 and E2.

The differentiation between E1 (Elimination Unimolecular) and E2 (Elimination Bimolecular) mechanisms is based on their kinetics and reaction steps. numberanalytics.com

E2 Mechanism: The E2 reaction is a single, concerted step where a base removes a proton from the beta-carbon simultaneously as the leaving group departs. chemistrysteps.com The reaction rate is second-order, as it depends on the concentration of both the substrate and the base. msu.edu This pathway is favored by strong, non-nucleophilic bases. nerdfighteria.info A key requirement for the E2 mechanism is an anti-periplanar arrangement of the beta-hydrogen and the leaving group, meaning they must lie in the same plane but on opposite sides of the C-C bond. nerdfighteria.info

Regioselectivity concerns which constitutional isomer of an alkene is formed when multiple beta-hydrogens are available for removal.

Saytzeff's (Zaitsev's) Rule: This rule states that in an elimination reaction, the major product will be the more stable, more highly substituted alkene. byjus.comlibretexts.org For example, the dehydrohalogenation of 2-bromobutane (B33332) yields a mixture of 1-butene (B85601) and the more substituted 2-butene (B3427860), with 2-butene being the major (Saytzeff) product. byjus.com This is because the transition state leading to the more stable alkene is lower in energy. E1 reactions almost always follow the Saytzeff rule. brahmanandcollege.org.in

Hofmann's Rule: This rule describes the formation of the less substituted alkene as the major product. libretexts.org This outcome is typically observed when using a sterically bulky base (e.g., potassium tert-butoxide) or when the leaving group is poor or very large (e.g., -NR₃⁺). libretexts.org The bulky base finds it easier to remove a less sterically hindered proton from a terminal carbon. libretexts.org

For the elimination of this compound, there is only one beta-carbon (C-3) that bears hydrogens. Therefore, the elimination reaction can only form one constitutional isomer: but-2-enal . The question of regioselectivity between different alkene isomers does not arise in this specific case. However, the formation of but-2-enal is highly favored because the resulting carbon-carbon double bond is conjugated with the carbonyl group of the aldehyde. This conjugated system is thermodynamically very stable, which aligns with the principle of the Saytzeff rule that the most stable alkene product is favored.

Stereochemical Outcomes in Eliminations (e.g., Deuterated Substrate Studies)

The elimination of hydrogen bromide from this compound is predicted to proceed primarily through a bimolecular (E2) mechanism, a concerted, single-step process requiring a strong base. The stereochemical outcome of the E2 reaction is governed by the geometric arrangement of the departing hydrogen and bromine atoms. For the reaction to proceed, the C-H and C-Br bonds must be in a periplanar alignment, with a strong preference for an anti-periplanar conformation to minimize steric hindrance in the transition state.

In this compound, elimination involves the removal of a β-hydrogen from the third carbon (C3). Due to the requirement for an anti-periplanar transition state, the conformation of the substrate dictates the stereochemistry of the resulting alkene product, crotonaldehyde (B89634) (but-2-enal). Rotation around the C2-C3 single bond allows for two possible anti-periplanar transition states, leading to the formation of either (E)-crotonaldehyde or (Z)-crotonaldehyde. The transition state leading to the more stable (E)-isomer, where the larger methyl and aldehyde groups are on opposite sides of the developing double bond, is lower in energy and is therefore the major pathway.

Evidence for the concerted nature of the E2 mechanism, where the C-H bond is broken in the rate-determining step, can be provided by kinetic isotope effect (KIE) studies using deuterated substrates. Replacing a β-hydrogen with deuterium (B1214612) (D) results in a stronger C-D bond compared to the C-H bond. libretexts.orgmasterorganicchemistry.com Consequently, breaking the C-D bond requires more energy, leading to a significantly slower reaction rate. This observed decrease in rate (a kH/kD ratio greater than 1) is a hallmark of a primary kinetic isotope effect and provides strong evidence that the β-C-H bond is indeed broken during the rate-limiting step of the elimination, consistent with the E2 mechanism. libretexts.orgbeilstein-journals.org For E2 reactions of similar bromoalkanes, this effect is typically substantial, with kH/kD ratios often in the range of 6 to 8. libretexts.orgthieme-connect.de

Table 1: Predicted Elimination Outcomes and the Deuterium Isotope Effect

| Substrate | Base | Major Product | Minor Product | Expected kH/kD | Mechanistic Insight |

|---|---|---|---|---|---|

| This compound | Strong Base (e.g., RO⁻) | (E)-Crotonaldehyde | (Z)-Crotonaldehyde | N/A | Zaitsev's rule favors the more stable trans-alkene. |

Oxidative and Reductive Transformations

Mechanistic Aspects of Oxidation to Carboxylic Acids

This compound can be oxidized to its corresponding carboxylic acid, 2-bromobutanoic acid. This transformation typically employs strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), the latter often generated in situ from chromium trioxide (CrO₃) in aqueous sulfuric acid.

The mechanism for oxidation with chromic acid begins with the acid-catalyzed hydration of the aldehyde carbonyl group to form a geminal diol (hydrate). This hydrate (B1144303) then reacts with chromic acid to form a chromate (B82759) ester. The final step is the rate-determining elimination of the chromate ester, wherein a base (such as water) abstracts the proton from the carbon that originally bore the aldehyde group, and the C-H bond electrons move to form a new carbonyl double bond, simultaneously breaking the O-Cr bond. This step is mechanistically similar to an E2 elimination and results in the formation of 2-bromobutanoic acid and a reduced chromium species.

Stereocontrol in Reduction to Alcohols

The reduction of this compound to 2-bromobutan-1-ol (B1282357) involves the addition of a hydride (H⁻) to the carbonyl carbon. This reaction creates a new stereocenter at C1. Since this compound already possesses a stereocenter at C2, the reduction produces a pair of diastereomeric alcohols: (1R, 2R/S)-2-bromobutan-1-ol and (1S, 2R/S)-2-bromobutan-1-ol. The ratio of these diastereomers is determined by the stereochemical course of the nucleophilic attack.

The stereoselectivity of this reduction can be predicted using established models for nucleophilic addition to α-chiral aldehydes.

Felkin-Anh Model : This model predicts the major diastereomer by analyzing the steric interactions in the transition state. The most stable transition state conformation places the largest group (ethyl) at the α-carbon anti-periplanar to the incoming nucleophile (hydride). The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approx. 107°) from the least hindered face, passing over the smallest substituent (hydrogen). libretexts.orgwikipedia.orguwindsor.ca For this compound, the bromine atom is considered the medium-sized group. This model predicts the formation of the anti-diastereomer as the major product.

Cram-Chelation Model : If a reducing agent with a chelating metal cation (e.g., Zn(BH₄)₂) is used, a different outcome is possible. The metal ion can coordinate with both the carbonyl oxygen and the bromine atom on the α-carbon, forming a rigid five-membered ring. libretexts.orglibretexts.org This chelation locks the conformation of the molecule, and the nucleophile is forced to attack from the less hindered face of this chelated intermediate, leading to the syn-diastereomer as the major product. libretexts.org

The choice of reducing agent and reaction conditions is therefore crucial for controlling the stereochemical outcome of the reduction. numberanalytics.com

Table 2: Predicted Stereochemical Outcomes in the Reduction of (R)-2-Bromobutanal

| Model | Conditions / Reagent Type | Predicted Major Diastereomer |

|---|---|---|

| Felkin-Anh | Non-chelating (e.g., NaBH₄, LiAlH₄) | (1R, 2R)-2-Bromobutan-1-ol (anti) |

Aldehyde Functional Group Reactivity: Advanced Condensation Reactions

Aldol (B89426) Condensation Variants and Their Synthetic Utility

The aldehyde group of this compound makes it a potent electrophile in condensation reactions. While it cannot self-condense via an enolate mechanism due to the lack of an acidic α-hydrogen (the C2 proton is not readily removed), it readily participates in crossed aldol reactions with other enolizable carbonyl compounds. acs.org

A particularly valuable variant is the Darzens condensation (also known as the Darzens-Claisen reaction). masterorganicchemistry.comorganic-chemistry.org In this reaction, an enolate (typically from a ketone or ester) acts as a nucleophile, attacking the carbonyl carbon of this compound. This initial aldol-type addition forms a halohydrin alkoxide intermediate. The key step follows: the alkoxide performs an intramolecular Sₙ2 attack, displacing the bromide on the adjacent carbon to form a stable three-membered epoxide ring. masterorganicchemistry.comorganic-chemistry.org

The product is an α,β-epoxy aldehyde (a glycidic aldehyde), which is a highly versatile synthetic intermediate. The epoxide can be opened under various conditions to yield a range of functionalized products, making the Darzens condensation a powerful tool for carbon-carbon bond formation and subsequent molecular elaboration. organic-chemistry.org

Radical Chemistry and Photodissociation Dynamics

Detailed studies on the radical chemistry of this compound are scarce; however, the behavior of the closely related compound 2-bromobutane provides a strong model for its predicted reactivity. Radical reactions are typically initiated by the homolytic cleavage of the weakest bond in the molecule, which in this case is the carbon-bromine (C-Br) bond. brainly.com This cleavage can be induced by heat or, more commonly, by UV light. brainly.com

The process follows a standard radical chain mechanism:

Initiation : UV irradiation causes homolytic cleavage of the C-Br bond, generating a bromine radical (Br•) and a secondary butan-2-yl radical. brainly.comdoubtnut.com

Propagation : The generated radical can then participate in further reactions, such as abstracting a hydrogen atom from another molecule or adding across a double bond. For instance, the secondary alkyl radical could react with another molecule of Br₂ to regenerate a bromine radical, propagating the chain.

Termination : The reaction ceases when two radicals combine. brainly.com

The formation of the initial radical at the C2 position is favored due to the greater stability of secondary radicals compared to primary radicals. doubtnut.comchemistrysteps.com If this sp²-hybridized, planar radical then reacts with another species, it can be attacked from either face, typically leading to a racemic mixture of products if a new stereocenter is formed. chemistrysteps.com

Photodissociation dynamics studies on 2-bromobutane have shown that excitation with UV light (e.g., at ~234 nm or ~265 nm) leads to direct dissociation of the C-Br bond, producing bromine atoms in both their ground (Br) and excited (Br) electronic states. [from previous search] The dynamics suggest that multiple excited electronic states are involved in the dissociation process. [from previous search] Given the presence of the same C-Br bond, this compound is expected to exhibit similar photodissociation behavior, with the primary photochemical event being the cleavage of this bond. Additionally, the aldehyde carbonyl group itself possesses (n,π) transitions and can be photochemically excited, potentially leading to other reaction pathways such as hydrogen atom abstraction from other molecules. beilstein-journals.org

Formation and Reactivity of this compound Radical Cations

The formation of this compound radical cations ([C₄H₇BrO]•+) is a critical first step in many of its gas-phase reactions, particularly those studied by mass spectrometry. These charged, open-shell species can be generated through several ionization techniques.

Ionization Methods:

Electron Ionization (EI): This is a common and robust method for generating radical cations. emory.edu In EI, the neutral this compound molecule in the gas phase is bombarded with a beam of high-energy electrons (typically 70 eV). emory.eduinflibnet.ac.in This interaction is energetic enough to eject an electron from the molecule, forming the corresponding molecular ion, a radical cation (M•+). inflibnet.ac.inlibretexts.org This technique, while effective, is considered a "hard" ionization method because the excess energy transferred can lead to significant fragmentation of the molecular ion. emory.eduwaters.com

Chemical Ionization (CI): A "softer" ionization technique, CI can also be used to form radical cations, though it more commonly produces protonated molecules ([M+H]+). waters.com In certain CI experiments, charge exchange reactions with reagent gas ions can lead to the formation of M•+. waters.com

Atmospheric Pressure Photoionization (APPI): APPI is another method that can be tailored to produce radical cations. By using specific dopants, such as chlorobenzene, the formation of radical cations can be favored over protonated molecules. nih.gov

Once formed, the this compound radical cation is a highly reactive intermediate. Its reactivity is largely dictated by the presence of the positive charge and the unpaired electron. A primary reaction pathway for analogous haloalkane radical cations is the cleavage of the carbon-halogen bond, which is often the weakest bond in the molecule. docbrown.info For the this compound radical cation, this would lead to the loss of a bromine radical or, more complexly, the elimination of a neutral HBr molecule, a process detailed in the following section. The fragmentation pattern observed in the mass spectrum provides clues to the stability of the resulting fragments and the underlying reaction pathways. docbrown.info For the closely related 2-bromobutane, the parent molecular ion peak is often small, indicating that the radical cation is prone to rapid fragmentation. docbrown.infodocbrown.info

HBr Loss Mechanisms and Potential Energy Surface Analysis

The elimination of hydrogen bromide (HBr) from the this compound radical cation is a significant unimolecular dissociation pathway. Detailed studies on the analogous 2-bromobutane radical cation provide a comprehensive model for understanding this process. researchgate.net The investigation of the [H₉, C₄, Br]•+ potential energy surface (PES) using mass spectrometry techniques and high-level density functional theory (DFT) calculations has revealed a complex reaction mechanism. docbrown.inforesearchgate.net

In the gas phase, the spontaneous unimolecular reaction of the metastable 2-bromobutane radical cation predominantly yields a C₄H₈•+ fragment and a neutral HBr molecule. researchgate.net Isotopic labeling studies using deuterated analogs show that the loss of HBr is strongly favored over the loss of DBr, suggesting specific hydrogen atom involvement. docbrown.info

The key findings from the potential energy surface analysis are:

Multiple Elimination Pathways: The loss of HBr is not a simple, single-step process. It involves both 1,3- and 1,4-elimination reactions . docbrown.inforesearchgate.net

Hydrogen Exchange: The dissociation is preceded by extensive hydrogen exchange. This occurs through the intermediacy of an ion-neutral complex, specifically, ionized methylcyclopropane (B1196493) weakly bonded to an HBr molecule. docbrown.inforesearchgate.net

Tunneling Mechanisms: Several of the elimination pathways are proposed to involve quantum tunneling of a hydrogen atom, which allows the reaction to proceed even if the classical energy barrier is not surmounted. docbrown.info

The resulting C₄H₈•+ ions are not a single species but a mixture of ionized 2-butene and methylcyclopropane, as determined by ion-molecule reactions. docbrown.inforesearchgate.net The theoretical calculations, often performed at levels like B3LYP/6-311+G(3df,2p)//B3LYP/6-31G*, are crucial for locating the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface and elucidating these complex mechanisms. docbrown.inforesearchgate.net

| Mechanism Feature | Description | Supporting Evidence |

|---|---|---|

| Dominant Fragmentation | Loss of neutral HBr to form a C₄H₈•+ fragment. | Mass spectrometry (metastable ion decay). researchgate.net |

| Elimination Types | Involves both 1,3- and 1,4-elimination pathways. | DFT calculations of the potential energy surface. docbrown.info |

| Key Intermediate | An ion-neutral complex of ionized methylcyclopropane and HBr. | Proposed based on extensive H-exchange and DFT calculations. docbrown.inforesearchgate.net |

| Quantum Effects | Hydrogen tunneling is involved in several elimination pathways. | Proposed to explain reaction rates and pathways. docbrown.info |

| Product Composition | The C₄H₈•+ fragment is a mixture of ionized 2-butene and methylcyclopropane. | Ion-molecule reaction studies. researchgate.net |

Stereodirectional Photodynamics: Molecular Orientation and Chiral Discrimination

The photodissociation of chiral molecules like this compound offers a window into how molecular geometry and chirality influence reaction dynamics. By spatially orienting the molecules before photolysis, detailed information about the stereochemical aspects of bond breaking can be obtained. Studies on 2-bromobutane serve as an excellent model for these processes. emory.edunih.govdoubtnut.com

In these experiments, a beam of 2-bromobutane molecules is state-selected and oriented using a hexapole electric field. nih.govnist.gov These oriented molecules are then photodissociated by a laser pulse, typically at a wavelength that excites the molecule and leads to the breaking of the C-Br bond (e.g., 234 nm). emory.edudoubtnut.com The resulting bromine atom fragments, in both their ground (Br, ²P₃/₂) and excited (Br*, ²P₁/₂) electronic states, are detected using techniques like slice ion imaging. inflibnet.ac.indoubtnut.com

The key findings from these stereodirectional photodynamics studies are:

Anisotropic Fragment Distribution: The angular distribution of the photofragments is not uniform (isotropic). Instead, it shows a distinct asymmetry, which is a direct consequence of the initial molecular orientation. nist.gov This anisotropy provides geometric information about the photodissociation dynamics. nist.gov

Vector Correlations: The analysis focuses on the correlation between three key vectors: the permanent dipole moment of the molecule (μ), the transition dipole moment of the electronic excitation (μ_trans), and the recoil velocity of the fragments (v). libretexts.org The angles between these vectors dictate the observed fragment distribution.

Chiral Discrimination: In principle, the photodissociation of oriented enantiomers can lead to different angular distributions of the photofragments, allowing for "on-the-fly" chiral discrimination. libretexts.org However, for 2-bromobutane, the spatial arrangement of the key vectors is such that the differences between the enantiomers are very slight, making experimental discrimination challenging. libretexts.org Theoretical simulations suggest that molecules with more distinct three-dimensional arrangements of these vectors would be better candidates for this type of discrimination. libretexts.org

| Parameter | Br (²P₃/₂) Fragment | Br* (²P₁/₂) Fragment | Reference |

|---|---|---|---|

| Maximum Velocity | 965 m/s | 920 m/s | emory.edu |

| Anisotropy Parameter (β) | 1.49 | 1.85 | emory.edu |

| Center-of-Mass Translational Energy | 87.8 kJ/mol | 79.8 kJ/mol | emory.edu |

| Dominant Transition Character | - | Parallel | libretexts.org |

These studies demonstrate that controlling the orientation of molecules provides a powerful tool for probing the intricate details of chemical reaction dynamics and exploring the fundamental nature of chirality. nih.gov

Computational Chemistry and Theoretical Investigations of 2 Bromobutanal

Quantum Mechanical Studies of Reaction Pathways and Transition States

Quantum mechanics (QM) is fundamental to describing the electronic structure of molecules and how this structure governs the course of chemical reactions. For 2-bromobutanal, QM studies are essential for elucidating the complex interplay between its two reactive sites: the electrophilic carbonyl carbon and the carbon atom bonded to the bromine, which is susceptible to both nucleophilic substitution and elimination.

For reactions that occur in complex environments like a solvent or an enzyme active site, hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful. In this approach, the chemically active region of the system (e.g., this compound and a reacting nucleophile) is treated with a high-level, computationally intensive QM method to accurately model bond-breaking and bond-forming events. The remainder of the system, such as the surrounding solvent molecules, is described using a less demanding molecular mechanics (MM) force field.

A hypothetical QM/MM study of the reaction of this compound with a nucleophile in an aqueous solution would partition the system as follows:

QM Region : this compound and the incoming nucleophile.

MM Region : A large number of explicit water molecules.

This setup allows for a precise simulation of the reaction's transition state while accounting for the dynamic and electrostatic effects of the solvent, which can significantly influence reaction energy barriers and thermodynamics.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying organic reactions due to its favorable balance of computational cost and accuracy. mdpi.comsumitomo-chem.co.jp It is widely used to optimize the geometries of reactants, products, intermediates, and transition states, and to calculate their relative energies. mdpi.com Several functionals are available, each with particular strengths:

B3LYP : A popular hybrid functional that often yields reliable geometric and energetic data for a broad range of organic molecules.

M06-2X : A meta-hybrid functional known for its strong performance in calculating main-group thermochemistry and, notably, reaction barrier heights, where it often outperforms B3LYP.

G2(MP2) : This is not a DFT functional but a composite, high-accuracy ab initio method. It approximates very high-level calculations through a series of lower-level computations to achieve highly accurate thermochemical data, such as heats of formation and reaction energies.

A DFT study can be used to model key stationary points along a reaction pathway. For instance, the S(_N)2 reaction of this compound with a hydroxide (B78521) ion could be investigated using the M06-2X functional. The calculations would yield optimized structures and relative energies for the reactant complex, the transition state, and the product complex.

| Stationary Point | Description | Illustrative Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Hydroxide ion associated with the electrophilic carbon of this compound. | 0.0 |

| Transition State (TS) | Pentavalent carbon center with partially formed C-OH and partially broken C-Br bonds. | +22.5 |

| Product Complex | 2-Hydroxybutanal associated with the bromide ion. | -15.0 |

A Potential Energy Surface (PES) is a multidimensional map that describes the energy of a molecular system as a function of its geometry. solubilityofthings.com Mapping the PES is critical for fully understanding a reaction mechanism, as it reveals the lowest energy path from reactants to products, identifying all intermediates and the transition states that connect them. solubilityofthings.com A transition state is a specific point on the PES—a saddle point—that represents the highest energy barrier along the reaction coordinate. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for performing conformational analysis. The molecule can adopt various shapes, or conformations, due to rotation around its single bonds (e.g., the C1-C2 and C2-C3 bonds). These different conformers can have different energies and varying degrees of steric hindrance around the reactive centers.

MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. This information is crucial for reactivity prediction. For example, the rate of a nucleophilic attack at the carbonyl carbon or the alpha-carbon can be highly dependent on the accessibility of these sites, which is dictated by the molecule's preferred conformation. The famous Felkin-Anh model, used to predict the stereoselectivity of nucleophilic addition to α-chiral aldehydes, relies on identifying the lowest-energy transition state conformation, which is directly related to the conformational preferences of the ground state aldehyde.

Frontier Molecular Orbital Theory (HOMO/LUMO) in Reactivity and Selectivity

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model used to explain and predict the outcomes of chemical reactions. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another.

For this compound, the key frontier orbitals governing its reactivity are:

LUMO (Lowest Unoccupied Molecular Orbital) : The molecule's primary role in many reactions is as an electrophile. It possesses two low-lying unoccupied orbitals that can accept electrons from a nucleophile. One is the π* antibonding orbital of the carbonyl group (C=O), which makes the carbonyl carbon a site for nucleophilic addition. The other is the σ* antibonding orbital of the carbon-bromine bond (C-Br), making the alpha-carbon a site for nucleophilic substitution (S(_N)2 reaction). The relative energies and spatial distributions of these orbitals will determine the selectivity of a nucleophilic attack.

HOMO (Highest Occupied Molecular Orbital) : The HOMO of this compound would be associated with the lone pairs of electrons on the oxygen and bromine atoms. These sites are nucleophilic and can participate in reactions with strong electrophiles, for example, coordinating to a Lewis acid to activate the carbonyl group.

By analyzing the energies and shapes of the HOMO and LUMO, chemists can rationalize why certain reactions occur, predict regioselectivity, and understand the stereochemical outcomes of reactions involving this compound.

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

While specific applications of machine learning (ML) and artificial intelligence (AI) to this compound are not yet documented, these technologies represent the next frontier in computational chemistry. ML models are being trained on vast datasets of known chemical reactions to predict the outcomes of new, unseen reactions.

For a molecule like this compound, ML could be applied to:

Predict Reaction Products : Given a set of reactants and conditions, an AI model could predict the major and minor products, including the regioselectivity (e.g., substitution vs. elimination) and stereoselectivity.

Optimize Reaction Conditions : ML algorithms can explore a wide parameter space (temperature, solvent, catalyst, etc.) to identify the optimal conditions for maximizing the yield of a desired product.

Discover New Reaction Pathways : AI can potentially identify novel, non-intuitive reaction pathways by exploring the complex potential energy surface in ways that are computationally prohibitive for traditional quantum mechanical methods alone.

The integration of AI with quantum mechanics and molecular dynamics simulations promises to accelerate the discovery and development of new synthetic routes involving versatile building blocks like this compound.

Predictive Models for Regioselectivity and Byproduct Formation

The prediction of regioselectivity—the preference for bond-making or breaking at one position over all other possible positions—is a critical aspect of synthetic chemistry. rsc.org Computational models have become increasingly sophisticated in forecasting the outcomes of chemical reactions, including the formation of the desired product versus unwanted byproducts. rsc.orgdoubtnut.com These models typically integrate quantum mechanical calculations and machine learning algorithms to achieve high accuracy. optibrium.com

For a molecule like this compound, predicting regioselectivity is crucial during its synthesis (e.g., the bromination of butanal) and in subsequent reactions where it serves as a substrate. Theoretical models can calculate the energy barriers for different reaction pathways, thereby identifying the most likely products. For instance, in the elimination of HBr from 2-bromobutane (B33332), the formation of 2-butene (B3427860) is favored over 1-butene (B85601), a principle explained by Saytzeff's rule, which can be modeled computationally. doubtnut.com

Machine learning models, such as those described by RegioML, utilize large datasets of known reactions to predict the regioselectivity of new transformations with high precision. rsc.orgresearchgate.net These models can analyze molecular features to predict reactive sites. rsc.orgresearchgate.net By applying such a model to the synthesis of this compound, one could predict the likelihood of forming other isomers, such as 3-bromobutanal or 4-bromobutanal, as byproducts. Quantum mechanical simulations can further refine these predictions by evaluating the reactivity of each potential site within the molecule in its specific chemical environment. optibrium.com

The table below illustrates how a predictive model might assess different potential products in a hypothetical reaction involving this compound, based on calculated energy barriers and predicted yields.

| Predicted Product/Byproduct | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Yield (%) |

| This compound | Desired Product | 15.2 | 85 |

| 3-Bromobutanal | Isomeric Byproduct | 18.5 | 10 |

| 4-Bromobutanal | Isomeric Byproduct | 22.1 | 4 |

| But-2-enal | Elimination Byproduct | 25.0 | 1 |

This table is illustrative and contains hypothetical data to demonstrate the output of a predictive computational model.

AI-Driven Optimization of Synthetic Conditions

The process begins with a set of initial experiments under varied conditions. The AI model analyzes the results (e.g., yield and purity of this compound) and suggests a new set of conditions predicted to give a better outcome. This iterative "design-make-test-analyze" cycle continues until the optimal conditions are found. nih.gov This methodology reduces reliance on trial-and-error experimentation and can lead to the discovery of highly efficient synthetic routes that might be missed by human intuition alone. sciety.orgsynthiaonline.com

| Iteration | Temperature (°C) | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Measured Yield (%) |

| 1 | 25 | 1.0 | Dichloromethane | 12 | 65 |

| 2 | 40 | 1.5 | Acetonitrile | 8 | 78 |

| 3 (AI Predicted) | 35 | 1.2 | Acetonitrile | 10 | 88 |

| 4 (AI Predicted) | 37 | 1.3 | Acetonitrile | 9 | 92 |

| 5 (Optimal) | 36 | 1.25 | Acetonitrile | 9.5 | 95 |

This table is illustrative and contains hypothetical data to represent an AI optimization process.

By leveraging these advanced computational tools, chemists can gain deeper insights into the factors controlling the synthesis of this compound, leading to more efficient, selective, and sustainable production methods.

Advanced Analytical Techniques for Mechanistic and Stereochemical Studies of 2 Bromobutanal

Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Spectroscopy is fundamental to understanding the molecular structure and behavior of 2-bromobutanal. numberanalytics.com By probing the interactions of the molecule with electromagnetic radiation, detailed information about atomic connectivity, functional groups, and spatial arrangements can be obtained. numberanalytics.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing a clear picture of the atomic framework. researchgate.netnumberanalytics.comslideshare.net For a chiral molecule like this compound, advanced NMR techniques are indispensable for assigning its stereochemistry. uci.edu

One-dimensional (1D) ¹H and ¹³C NMR spectra confirm the basic structure. The ¹H NMR spectrum is expected to show distinct signals for the aldehyde proton (CHO), the methine proton at the chiral center (CHBr), the methylene (B1212753) protons (CH₂), and the methyl protons (CH₃). The aldehyde proton would appear at a characteristic downfield shift (δ 9-10 ppm). The proton at C2, adjacent to the electronegative bromine atom and the carbonyl group, would also be significantly deshielded. Spin-spin coupling patterns, analyzed using the n+1 rule, reveal the connectivity between adjacent protons. docbrown.info

Two-dimensional (2D) NMR techniques provide more detailed connectivity information, which is essential for unambiguous assignments in complex molecules. numberanalytics.comlongdom.org

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) couplings, allowing for the tracing of the carbon chain from the methyl group through to the methine proton at C2. longdom.orgwalisongo.ac.id

HSQC (Heteronuclear Single Quantum Coherence) correlates proton signals with the signals of the carbon atoms to which they are directly attached, confirming ¹H and ¹³C assignments. numberanalytics.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals couplings between protons and carbons over two or three bonds, which helps to piece together the complete molecular skeleton. numberanalytics.com

For stereochemical assignment, Nuclear Overhauser Effect (NOE) based experiments are critical.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) detect through-space interactions between protons that are in close proximity, providing definitive information about the relative stereochemistry of the molecule. uci.edulongdom.org By analyzing the NOE correlations, the spatial arrangement of the substituents around the chiral center can be determined. More advanced techniques involving the measurement of residual dipolar couplings (RDCs) in weakly ordering alignment media can provide even more precise information on the relative and even absolute configuration of complex chiral molecules. leibniz-fmp.de

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This interactive table provides predicted chemical shift ranges for the different nuclei in this compound. These values are estimates and can vary based on solvent and other experimental conditions.

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity (¹H NMR) | Key Correlations (2D NMR) |

|---|---|---|---|---|

| Aldehyde H | ¹H | 9.0 - 9.5 | Doublet | COSY with H at C2; HMBC with C1, C2, C3 |

| CH Br | ¹H | 4.2 - 4.7 | Multiplet | COSY with aldehyde H and CH₂ protons |

| CH₂ | ¹H | 1.8 - 2.2 | Multiplet | COSY with H at C2 and CH₃ protons |

| CH₃ | ¹H | 0.9 - 1.2 | Triplet | COSY with CH₂ protons |

| C HO (C1) | ¹³C | 190 - 200 | - | HMBC with aldehyde H and H at C2 |

| CHBr (C2) | ¹³C | 50 - 60 | - | HSQC with H at C2 |

| C H₂ (C3) | ¹³C | 30 - 40 | - | HSQC with CH₂ protons |

| C H₃ (C4) | ¹³C | 10 - 15 | - | HSQC with CH₃ protons |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify functional groups within a molecule by detecting their characteristic vibrational frequencies. numberanalytics.com For enantiomers like (R)- and (S)-2-bromobutanal, the IR and Raman spectra are identical because the vibrational modes of mirror-image molecules are the same. vaia.comaskfilo.com

Key absorptions in the IR spectrum of this compound include:

A strong C=O stretching vibration for the aldehyde group, typically appearing around 1720-1740 cm⁻¹.

A C-H stretching vibration for the aldehyde proton, which usually consists of two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

C-H stretching and bending vibrations for the alkyl portion of the molecule (~2850-3000 cm⁻¹ and ~1375-1465 cm⁻¹). docbrown.info

A C-Br stretching vibration, which is expected in the fingerprint region of the spectrum, typically between 500 and 650 cm⁻¹. docbrown.info

While standard IR spectroscopy cannot distinguish between enantiomers, it is a powerful tool for conformational analysis. This compound can exist in different rotational isomers (conformers) due to rotation around the C2-C3 single bond. These conformers will have slightly different vibrational frequencies. By analyzing the spectra at different temperatures or in different solvents, it is possible to study the equilibrium between these conformers and determine their relative stabilities.

Table 2: Characteristic Vibrational Frequencies for this compound This interactive table lists the expected prominent absorption bands in the infrared spectrum of this compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aldehyde (-CHO) | ~2820 and ~2720 | Weak to Medium |

| C=O Stretch | Aldehyde (-CHO) | 1720 - 1740 | Strong |

| C-H Stretch | Alkyl (CH₃, CH₂, CH) | 2850 - 3000 | Medium to Strong |

| C-H Bend | Alkyl (CH₃, CH₂) | 1375 - 1465 | Medium |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. numberanalytics.com High-resolution mass spectrometry can determine the exact molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure. docbrown.info

For this compound (C₄H₇BrO), the mass spectrum would exhibit a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity. This is due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%). docbrown.info

The fragmentation of the molecular ion provides mechanistic insights. Key fragmentation pathways for this compound would likely include:

Loss of a bromine radical (•Br): This would lead to a fragment ion [C₄H₇O]⁺ at m/z 71.

Loss of an ethyl radical (•CH₂CH₃): Alpha-cleavage next to the carbonyl group is a common fragmentation for aldehydes, resulting in an ion at m/z 122/124.

Loss of the formyl radical (•CHO): This would produce the [C₃H₆Br]⁺ ion at m/z 121/123.

McLafferty rearrangement: If applicable, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, though this is less likely in this compound due to the structure.

By analyzing these fragments, the connectivity of the molecule can be confirmed, and it can be distinguished from its isomers.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound This interactive table shows the predicted mass-to-charge ratios (m/z) for major fragments of this compound, accounting for the two isotopes of bromine.

| Fragment Ion Formula | Lost Neutral Fragment | m/z for ⁷⁹Br | m/z for ⁸¹Br | Structural Information |

|---|---|---|---|---|

| [C₄H₇BrO]⁺ | (none) | 150 | 152 | Molecular Ion |

| [C₃H₆Br]⁺ | •CHO | 121 | 123 | Loss of formyl group |

| [C₂H₄Br]⁺ | •C₂H₃O | 107 | 109 | Cleavage of C2-C3 bond |

| [C₄H₇O]⁺ | •Br | 71 | 71 | Loss of bromine atom |

Chromatographic Methods for Enantiomeric Separation and Purity Assessment

Since enantiomers have identical physical properties in a non-chiral environment, specialized chromatographic techniques are required for their separation and the assessment of enantiomeric purity. mdpi.commerckmillipore.com These methods rely on the formation of transient diastereomeric complexes between the analyte enantiomers and a chiral selector, which is part of the stationary phase.

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile enantiomers. sigmaaldrich.com The separation is achieved using a capillary column coated with a chiral stationary phase (CSP). For halogenated compounds like this compound, cyclodextrin-based CSPs are often highly effective. sigmaaldrich.com These toroidal-shaped molecules have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form temporary inclusion complexes with the analyte enantiomers. sigmaaldrich.com Differences in the stability of these diastereomeric complexes lead to different retention times and, thus, separation.

Studies on the separation of related compounds like (R/S)-2-bromobutane have successfully used cyclodextrin (B1172386) derivatives (e.g., trifluoroacetylated cyclodextrins on a G-TA phase) and supramolecular structures as CSPs, demonstrating the feasibility of this approach. sigmaaldrich.comresearchgate.netresearchgate.net The conditions, such as temperature and carrier gas flow rate, must be carefully optimized to achieve baseline resolution of the this compound enantiomers.

Table 4: Example of Chiral GC Stationary Phases for Haloalkane Separation This interactive table outlines types of chiral stationary phases (CSPs) that are suitable for the gas chromatographic separation of chiral halogenated compounds, applicable to this compound.

| CSP Type | Chiral Selector | Principle of Separation | Typical Analytes |

|---|---|---|---|

| Cyclodextrin-based | Derivatized β- or γ-cyclodextrins | Inclusion complexation, dipole-dipole interactions | Halogenated hydrocarbons, alcohols, ketones |

| Supramolecular | Uracil or Cyanuric Acid on inert support | Formation of chiral cavities via self-assembly | Haloalkanes, alcohols |

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases is the most widely used method for enantiomeric separation. merckmillipore.com It is particularly suitable for less volatile or thermally unstable compounds. The versatility of HPLC allows for operation in different modes, including normal-phase, reversed-phase, and polar organic modes, by changing the mobile phase composition. researchgate.net

For this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are excellent candidates. researchgate.netphenomenex.com These CSPs offer a wide range of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric repulsion, which are effective for separating molecules with functional groups like aldehydes and halogens. researchgate.net The choice of mobile phase (e.g., hexane/isopropanol for normal phase or acetonitrile/water for reversed phase) is critical and must be systematically screened to find the optimal conditions for resolving the (R)- and (S)-2-bromobutanal enantiomers. phenomenex.com

Table 5: Common Chiral Stationary Phases for HPLC and Their Applications This interactive table provides examples of common HPLC chiral stationary phases and the interaction mechanisms that enable the separation of enantiomers like this compound.

| CSP Class | Example Phase | Primary Interaction Mechanisms | Mobile Phase Modes |

|---|---|---|---|

| Polysaccharide-based | Cellulose or Amylose carbamate/benzoate derivatives | Hydrogen bonding, π-π interactions, steric hindrance | Normal, Reversed, Polar Organic |

| Macrocyclic Glycopeptide | Teicoplanin, Vancomycin | Hydrogen bonding, ionic interactions, inclusion | Reversed, Polar Organic |

| Pirkle-type (Brush-type) | Dinitrobenzoyl phenylglycine | π-π interactions, hydrogen bonding, dipole stacking | Normal Phase |

Chiroptical Spectroscopy for Chiral Induction and Optical Activity Determination of this compound

Chiroptical spectroscopy encompasses a set of analytical techniques that investigate the interaction of polarized light with chiral molecules. For a chiral compound like this compound, which possesses a stereocenter at the second carbon atom, these methods are indispensable for determining its stereochemical properties, including absolute configuration and enantiomeric purity. The aldehyde functional group and the bromine atom both act as chromophores, which are parts of the molecule that absorb light, making chiroptical methods particularly suitable for its study.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. doubtnut.comnih.gov This differential absorption, known as the CD signal, is exquisitely sensitive to the three-dimensional arrangement of atoms, providing a unique spectral fingerprint for each enantiomer. kcl.ac.ukbrainly.com An R-enantiomer and an S-enantiomer of a chiral compound will produce CD spectra that are mirror images of each other. brainly.com This characteristic makes CD spectroscopy a primary tool for the assignment of the absolute configuration of a chiral molecule, typically by comparing the experimental spectrum to that of a known standard or to theoretical calculations. kcl.ac.ukbrainly.com

While CD spectroscopy is a principal method for stereochemical analysis, specific research findings detailing the CD spectrum of this compound are not extensively documented in publicly available literature. The application of this technique to α-bromo aldehydes like this compound faces significant challenges. These compounds are known to be highly reactive and can be unstable, with a tendency for the chiral center to racemize (lose its enantiomeric purity), particularly under certain reaction conditions or during analysis. nih.gov Researchers have noted the high instability of α-brominated aldehydes compared to their chlorinated counterparts and have observed loss of enantiomeric excess when the aldehyde is mixed with an aminocatalyst or even with succinimide, a common byproduct in bromination reactions. nih.gov

Due to this instability, a common strategy involves converting the α-bromo aldehyde into a more stable derivative, such as a bromohydrin or bromo-ester, before performing stereochemical analysis. nih.gov For instance, studies on the enantioselective α-bromination of other aldehydes have successfully determined the enantiomeric ratio by reducing the product to its corresponding alcohol with sodium borohydride (B1222165) and then analyzing it using techniques like chiral high-performance liquid chromatography (HPLC). nih.gov This indirect approach circumvents the stability issues of the aldehyde itself while preserving the stereochemical information for analysis.

Polarimetry for Enantiomeric Excess Determination

Polarimetry is a fundamental chiroptical technique used to measure the optical rotation of a chiral substance—its ability to rotate the plane of plane-polarized light. wikipedia.org The magnitude and direction of this rotation are characteristic of a specific enantiomer. Dextrorotatory (+) enantiomers rotate the light clockwise, while levorotatory (-) enantiomers rotate it counter-clockwise by an equal amount. wikipedia.org A racemic mixture, containing equal amounts of both enantiomers, is optically inactive as the rotations cancel each other out. masterorganicchemistry.com

The specific rotation, [α], is a standardized measure of a compound's optical activity. When the specific rotation of a pure enantiomer is known, polarimetry can be used to determine the enantiomeric excess (ee) of a non-racemic mixture. The enantiomeric excess quantifies the purity of the sample, indicating how much more of one enantiomer is present than the other. wikipedia.orgmasterorganicchemistry.com

The enantiomeric excess is calculated using the following formula:

% Enantiomeric Excess (ee) = ([α]observed / [α]max) x 100

Where:

[α]observed is the specific rotation of the mixture.

[α]max is the specific rotation of the pure major enantiomer.

In synthetic chemistry, specific enantiomers of this compound, such as (S)-2-bromobutanal, have been utilized as chiral building blocks. csic.esacs.org The use of a designated enantiomer implies that its stereochemical purity was established, a process that typically relies on polarimetry. For example, studies involving Prins-Peterson cyclization reactions have employed (S)-2-bromobutanal, and the measurement of optical rotations is a standard procedure in such research, often performed with instruments like a Perkin-Elmer 343 polarimeter. csic.es However, these studies found that (S)-2-bromobutanal was unreactive under the tested conditions for forming the desired oxepene ring structures. csic.esacs.org

To illustrate the application of polarimetry, the table below shows a hypothetical calculation of enantiomeric excess for a sample of this compound.

Table 1: Hypothetical Polarimetry Data for Enantiomeric Excess Calculation of this compound

| Parameter | Value | Description |

| Specific Rotation of Pure (S)-2-bromobutanal ([α]max) | +25.0° | A hypothetical value for the pure enantiomer under standard conditions. |

| Observed Rotation of Mixture ([α]observed) | +15.0° | The measured rotation of the synthesized sample. |

| Calculated Enantiomeric Excess (% ee) | 60% | Calculated as (+15.0° / +25.0°) x 100. |

| Composition of the Mixture | ||

| % of (S)-enantiomer (major) | 80% | Calculated as: % Major = %ee + (100 - %ee)/2 |

| % of (R)-enantiomer (minor) | 20% | Calculated as: % Minor = 100 - % Major |

While a powerful and accessible technique, the accuracy of polarimetry for determining enantiomeric excess can be limited by the presence of highly rotating impurities. wikipedia.org Therefore, it is often used in conjunction with other methods like chiral chromatography for more robust and reliable results. masterorganicchemistry.com

Research Applications of 2 Bromobutanal in Specialized Chemical Synthesis

Role as an Advanced Intermediate in Pharmaceutical Synthesis

The bifunctional nature of 2-bromobutanal makes it a key starting material for synthesizing heterocyclic compounds, which form the core structure of many pharmaceutical agents. Its ability to react with various nucleophiles at two distinct positions is central to its utility in building these complex scaffolds.

Synthesis of Active Pharmaceutical Ingredients (APIs)

A primary application of this compound in pharmaceutical synthesis is in the construction of substituted thiazole (B1198619) rings. The Hantzsch thiazole synthesis, a classic and widely used method, involves the condensation of an α-halocarbonyl compound with a thioamide. derpharmachemica.comresearchgate.netchemhelpasap.com In this reaction, this compound serves as the α-halocarbonyl component. The reaction proceeds through an initial nucleophilic attack by the sulfur of the thioamide, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.

This method allows for the creation of 2-aminothiazole (B372263) derivatives, a class of compounds recognized for its broad range of biological activities and its presence in several marketed drugs. ekb.egnih.gov The reaction of this compound with thiourea, for example, would yield a 4-ethyl-2-aminothiazole core, which can be further modified to produce a diverse library of potential APIs. The versatility of the Hantzsch synthesis allows for various substitutions on the final thiazole product, making it a powerful tool in medicinal chemistry. derpharmachemica.commdpi.com

| Reactant 1 | Reactant 2 | Reaction Type | Resulting Scaffold | Potential Significance |

|---|---|---|---|---|

| This compound | Thiourea | Hantzsch Thiazole Synthesis | 4-Ethyl-2-aminothiazole | Core structure for antimicrobial, anti-inflammatory, and anticancer agents. nih.gov |

| This compound | Substituted Thioamide | Hantzsch Thiazole Synthesis | 2,4-Disubstituted Thiazole | Building block for creating diverse libraries of compounds for drug discovery. derpharmachemica.com |

Development of Targeted Therapeutic Agents

The 2-aminothiazole scaffold, readily synthesized from this compound, is a privileged structure in drug discovery and is integral to the development of targeted therapeutic agents. nih.gov These derivatives have been investigated for a multitude of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents. nih.gov For instance, certain 2-aminothiazole derivatives have been developed as potential treatments for Alzheimer's disease. google.com By serving as a key starting material for these core structures, this compound plays a foundational role in the synthesis of novel compounds designed to interact with specific biological targets, a hallmark of modern therapeutic development.

Contributions to Agrochemical Development

While α-haloaldehydes are generally recognized as useful intermediates in the chemical industry, the specific applications of this compound in agrochemical development are not as extensively documented in publicly available literature as its role in pharmaceuticals.

Synthesis of Advanced Herbicides and Insecticides

Detailed research findings or established synthetic routes for the use of this compound as a direct precursor for modern herbicides or insecticides are limited in the available scientific record. While related compounds like 1-bromobutane (B133212) are noted as intermediates for fungicides, specific, high-yield pathways starting from this compound for major agrochemicals have not been prominently reported. luyuan-chem.com

Preparation of Fine and Specialty Chemicals

This compound is a valuable precursor in the synthesis of polysubstituted heterocyclic fine chemicals, such as pyrrole (B145914) derivatives. Research has demonstrated a multi-step synthesis to produce 3,4-diethylpyrrole, a compound that can serve as a building block for larger, more complex structures like porphyrins. dergipark.org.tr

The synthesis begins with the α-halogenation of butanal to yield this compound. dergipark.org.tr In a parallel step, butanal is reacted with morpholine (B109124) to create an enamine, specifically 1-morpholino-1-butene. The subsequent reaction between this compound and the enamine intermediate leads to the formation of 2,3-diethylsuccinaldehyde. The final step involves the cyclization of this dialdehyde (B1249045) with an ammonia (B1221849) source, such as ammonium (B1175870) carbonate, to yield the target molecule, 3,4-diethylpyrrole. dergipark.org.trdergipark.org.tr This pathway highlights the utility of this compound in constructing specifically substituted carbon skeletons for advanced chemical synthesis.

| Step | Key Reactants | Intermediate/Product | Reaction Type |

|---|---|---|---|

| 1 | Butanal, Bromine | This compound | α-Halogenation dergipark.org.tr |

| 2 | This compound, 1-Morpholino-1-butene | 2,3-Diethylsuccinaldehyde | Alkylation / Hydrolysis dergipark.org.tr |

| 3 | 2,3-Diethylsuccinaldehyde, Ammonium Carbonate | 3,4-Diethylpyrrole | Paal-Knorr Pyrrole Synthesis dergipark.org.tr |

Exploration in Materials Science for Novel Property Development